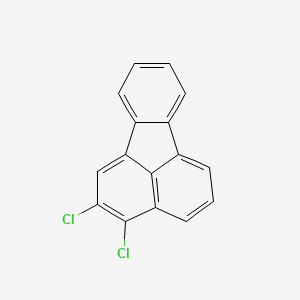
2,3-Dichlorofluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C16H8Cl2. It is a derivative of fluoranthene, where two chlorine atoms are substituted at the 2 and 3 positions of the fluoranthene molecule. This compound is of interest due to its environmental presence and potential toxicological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorofluoranthene typically involves the chlorination of fluoranthene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of fluoranthene in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,3-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of chlorinated fluoranthene quinones.
Reduction: Formation of partially or fully dechlorinated fluoranthene derivatives.
Substitution: Formation of hydroxylated or aminated fluoranthene derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2,3-Dichlorofluoranthene involves its interaction with cellular components, leading to toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound is known to activate the aryl hydrocarbon receptor (AhR) pathway, leading to the expression of genes involved in xenobiotic metabolism and oxidative stress responses .
類似化合物との比較
Similar Compounds
- 3,4-Dichlorofluoranthene
- 3,8-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
- 1,8-Dichloropyrene
Uniqueness
2,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dichlorinated fluoranthenes, it exhibits distinct properties in terms of its interaction with environmental and biological systems .
特性
CAS番号 |
86329-60-4 |
|---|---|
分子式 |
C16H8Cl2 |
分子量 |
271.1 g/mol |
IUPAC名 |
2,3-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |
InChIキー |
FVGIGJCPMHGKGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


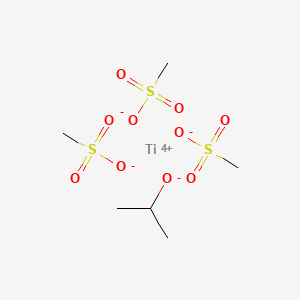

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
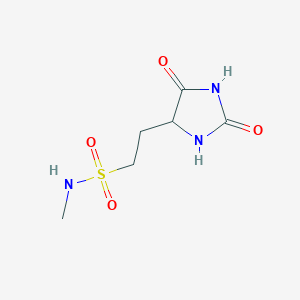
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
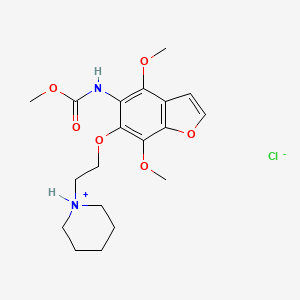
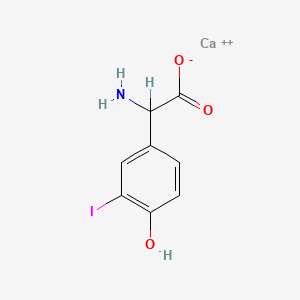
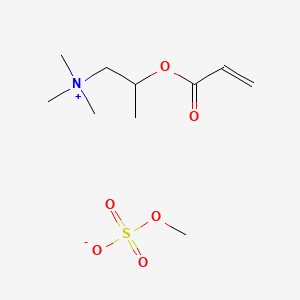
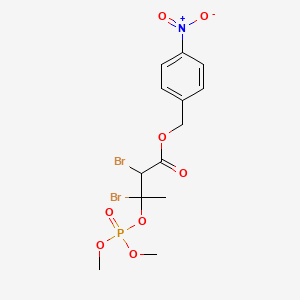
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
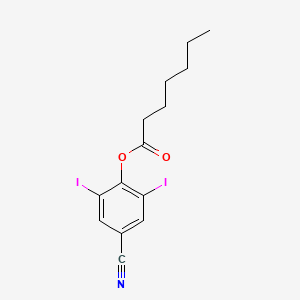
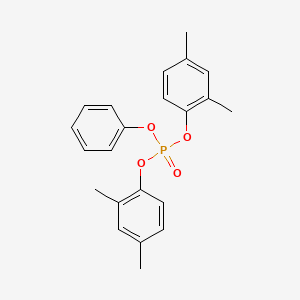
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
